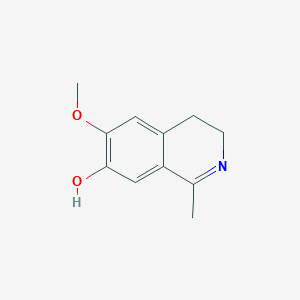

6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol

Übersicht

Beschreibung

6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 1st position, and a hydroxyl group at the 7th position on the isoquinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol can be achieved through various synthetic routes. One common method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. Another method involves the use of visible light-catalyzed green synthesis, which does not require metal participation and utilizes free radical involvement .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can be used to modify the functional groups on the isoquinoline ring.

Substitution: The methoxy and hydroxyl groups on the isoquinoline ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or dichloromethane.

Major Products

The major products formed from the reactions of this compound include N-alkylated derivatives, which have potential pharmacological activities . Other products may include substituted isoquinolines with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Properties:

Research indicates that derivatives of 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol exhibit significant anticancer activity. For instance, compounds containing this structure have been evaluated for their effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. A study published in Molecules highlighted the compound's effectiveness against colon cancer cells, suggesting its potential as a lead compound for developing novel anticancer agents .

2. Neuroprotective Effects:

The neuroprotective properties of isoquinoline derivatives are well-documented. This compound has shown promise in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Animal studies have indicated that this compound can improve cognitive function and reduce neurodegeneration markers .

3. Antimicrobial Activity:

Several studies have reported the antimicrobial effects of isoquinoline derivatives, including this compound. It has been tested against various bacterial strains and fungi, showing inhibitory activity that could lead to the development of new antimicrobial agents .

Biological Research Applications

1. Enzyme Inhibition Studies:

The compound has been utilized in enzyme inhibition studies, particularly against proteases involved in various diseases. Its ability to act as an inhibitor suggests potential therapeutic applications in conditions where protease activity is dysregulated .

2. Pharmacokinetic Studies:

Pharmacokinetic profiling of this compound has been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for evaluating the compound's viability as a drug candidate .

Synthetic Methodologies

1. Synthesis of Isoquinoline Derivatives:

The compound serves as a precursor for synthesizing various isoquinoline derivatives through different chemical reactions such as alkylation and acylation. For example, a straightforward synthetic route involves the reaction of this compound with acetic anhydride to yield acetylated derivatives with enhanced biological activities .

2. Use in Organic Synthesis:

In organic chemistry, this compound is employed as a building block for constructing complex molecular architectures. Its reactivity allows it to participate in various coupling reactions that are valuable in synthesizing pharmaceuticals and agrochemicals .

Case Studies

Wirkmechanismus

The mechanism of action of 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol involves its interaction with specific molecular targets. As a positive allosteric modulator of GLP-1R and GIPR, the compound enhances the binding of endogenous ligands to these receptors, leading to increased insulin secretion from beta cells in a glucose-dependent manner . This mechanism is beneficial in the management of diabetes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol include:

- 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline

- 6-Methoxy-1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique pharmacological properties. The presence of the methoxy group at the 6th position and the hydroxyl group at the 7th position enhances its biological activity and stability, making it a valuable compound in medicinal chemistry.

Biologische Aktivität

6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol (CAS No. 4602-70-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 191.23 g/mol. The compound features a methoxy group and a hydroxyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 191.23 g/mol |

| Melting Point | Not specified |

| Purity | Usually ≥95% |

| Hazard Classification | Irritant (GHS Signal Word: Warning) |

Research indicates that this compound exhibits various mechanisms of action:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by neurotoxic agents.

- Cholinesterase Inhibition : It has been identified as a potential inhibitor of butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer's disease treatment .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition at low concentrations .

Antimicrobial Activity

This compound has also been tested for antimicrobial properties:

- Bacterial Activity : It exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies

- Neuroprotective Study : In a study involving SH-SY5Y neuroblastoma cells, this compound was shown to enhance cell viability under oxidative stress conditions, outperforming known antioxidants like EGCG .

- Cholinesterase Inhibition Study : A series of experiments indicated that the compound effectively inhibited BChE activity in vitro, suggesting its potential use in treating cognitive decline associated with Alzheimer’s disease .

Eigenschaften

IUPAC Name |

6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-9-6-10(13)11(14-2)5-8(9)3-4-12-7/h5-6,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFURDSMULTPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=CC(=C(C=C12)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345586 | |

| Record name | 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4602-70-4 | |

| Record name | 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.